molecular formula C42H82O4S B1670774 Distearyl thiodipropionate CAS No. 693-36-7

Distearyl thiodipropionate

Cat. No.: B1670774
CAS No.: 693-36-7
M. Wt: 683.2 g/mol
InChI Key: PWWSSIYVTQUJQQ-UHFFFAOYSA-N
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Description

Distearyl thiodipropionate is a versatile antioxidant and UV stabilizer widely used in various industries, including cosmetics, plastics, rubbers, and adhesives. It is a white to yellowish solid with a molecular formula of C31H54O2S and a molecular weight of 498.86 . This compound is known for its exceptional thermal stability and compatibility with different polymers and materials .

Mechanism of Action

Target of Action

Distearyl Thiodipropionate (DSTDP) primarily targets free radicals and UV radiation . It is used extensively in various industries, including cosmetics, where it offers protection against free radicals and UV damage .

Mode of Action

DSTDP functions as an antioxidant and UV stabilizer . As an antioxidant, it impedes oxidation reactions, thereby preserving the color and texture of finished products . As a UV stabilizer, it safeguards the skin from UV damage . Moreover, DSTDP also acts as an emulsifier , aiding in the dispersion of other ingredients in personal care products .

Biochemical Pathways

oxidative stress and free radical formation . By neutralizing free radicals, DSTDP can prevent oxidative damage to cells and tissues .

Pharmacokinetics

It is known that dstdp is a white to yellowish solid that is insoluble in water but soluble in organic solvents This suggests that it may be absorbed and distributed in the body through lipid-rich tissues and metabolized by the liver

Result of Action

The primary result of DSTDP’s action is the protection of skin and other materials from oxidative damage . By neutralizing free radicals, DSTDP prevents oxidative stress, which can lead to cellular damage and premature aging . In addition, DSTDP’s UV stabilizing properties protect the skin from harmful UV radiation .

Action Environment

The efficacy and stability of DSTDP can be influenced by various environmental factors. For instance, its antioxidant and UV stabilizing properties may be more effective in environments with high levels of oxidative stress or UV exposure . Furthermore, DSTDP demonstrates exceptional thermal stability and compatibility with diverse polymers and organic materials , suggesting that it can remain stable and effective in a variety of industrial settings.

Biochemical Analysis

Biochemical Properties

Distearyl thiodipropionate functions as an antioxidant and UV stabilizer, effectively safeguarding the skin from free radicals and UV damage . It also acts as an emulsifier, aiding in the dispersion of other ingredients in personal care products . Moreover, it possesses water-resistant properties that help preserve moisture on the skin .

Cellular Effects

This compound offers protection against free radicals and UV damage, while also functioning as an emulsifier and preserving moisture on the skin . Some studies have raised concerns about potential skin irritation and allergic reactions .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its antioxidant and UV stabilizing properties . It safeguards the skin from free radicals and UV damage, acting as an emulsifier and preserving moisture on the skin .

Temporal Effects in Laboratory Settings

This compound is a white to yellowish solid that is insoluble in water but soluble in organic solvents . It remains stable under normal temperatures and pressures and demonstrates exceptional thermal stability .

Dosage Effects in Animal Models

As with any substance, it is recommended to conduct patch testing and consult with professionals due to potential skin irritation and allergic reactions .

Metabolic Pathways

It is known that ingested Dilauryl thiodipropionate, a similar compound, is excreted in the urine as thiodipropionic acid .

Transport and Distribution

Due to its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its role as an antioxidant and UV stabilizer, it may be localized in the cell membrane where it can exert its protective effects .

Properties

IUPAC Name

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate
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InChI

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
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InChI Key

PWWSSIYVTQUJQQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC
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Molecular Formula

C42H82O4S
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DSSTOX Substance ID

DTXSID3027299
Record name Distearyl thiodipropionate
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Molecular Weight

683.2 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline]
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester
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Boiling Point

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C
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Solubility

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres
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Density

1.027 g/cu cm at 25 °C
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Vapor Pressure

4.95X10-8 mm Hg at 20 °C
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Color/Form

White flakes, Crystals

CAS No.

693-36-7, 31852-10-5
Record name Distearyl thiodipropionate
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Melting Point

61 °C
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Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
[Compound]
Name
1,1-biphenyl-4,4'-zyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mono-di-nonylphenyl-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Distearyl thiodipropionate (DSTDP) primarily used for in industrial applications?

A1: DSTDP is widely employed as an antioxidant and stabilizer in various industrial applications, particularly in the manufacturing of polymers. [, , , , , , ] Its primary function is to prevent or slow down the degradation of polymers caused by oxidation, thus enhancing their lifespan and performance. [, ]

Q2: How does DSTDP function as an antioxidant in polymer materials?

A2: While the exact mechanism of action of DSTDP in polymers is complex and can vary depending on the specific polymer and processing conditions, it is generally understood to function as a secondary antioxidant. [] This means it primarily acts by decomposing hydroperoxides, which are reactive species formed during the initial stages of polymer oxidation. This decomposition prevents the further autocatalytic degradation of the polymer chains.

Q3: Are there specific analytical techniques used to identify and quantify DSTDP in polymer materials?

A3: Yes, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has been successfully employed for the identification and quantification of DSTDP in plastic materials. [] This technique offers high sensitivity and specificity, allowing for the detection of even trace amounts of DSTDP within the complex polymer matrix.

Q4: Can the presence of DSTDP in a polymer formulation affect the performance of other additives?

A4: Research suggests that DSTDP can influence the effectiveness of other additives in a polymer formulation, specifically copper inhibitors used to enhance the stability of the material. [] The presence of DSTDP may interfere with the complexing ability of copper inhibitors, potentially reducing their efficacy. This highlights the importance of careful formulation considerations when using DSTDP in combination with other additives.

Q5: Beyond its role as an antioxidant, are there other applications for DSTDP in material science?

A5: DSTDP is also utilized as an ingredient in the production of insulation paper for transformers. [] In this context, it contributes to enhancing the paper's resistance to combustion and improving its overall service lifespan. This application demonstrates the versatility of DSTDP in different material science applications.

Q6: What are some considerations regarding the environmental impact of DSTDP?

A6: While DSTDP offers benefits in various applications, its potential environmental impact requires consideration. Research in this area is limited, but responsible practices such as proper waste management and exploring alternatives are essential to mitigate any negative ecological effects.

Q7: Are there alternative compounds that can be used in place of DSTDP in specific applications?

A7: Yes, depending on the specific application, other antioxidants like thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] can be considered as alternatives to DSTDP. [] The choice of the most suitable antioxidant depends on factors such as the type of polymer, processing conditions, desired performance characteristics, and cost-effectiveness.

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